2-Cyclohexyl-3,3-dimethylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRVCGZVVRAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83357-64-6 | |
| Record name | 2-cyclohexyl-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Carboxylic Acid Chemistry and Synthesis
Carboxylic acids are a cornerstone of organic chemistry, participating in a vast array of chemical transformations and serving as key building blocks in the synthesis of more complex molecules. The reactivity of the carboxyl group (-COOH) is well-understood, yet the influence of the surrounding molecular framework offers endless possibilities for nuanced chemical behavior.
2-Cyclohexyl-3,3-dimethylbutanoic acid is an aliphatic carboxylic acid characterized by significant steric bulk around the α-carbon. The presence of both a cyclohexyl ring and a tert-butyl group creates a sterically congested environment. This structural feature is paramount as it can profoundly influence the compound's physical properties and chemical reactivity. For instance, steric hindrance can affect the rate and outcome of reactions at the carboxyl group, such as esterification or amide bond formation, by impeding the approach of reagents youtube.comlibretexts.org.
The synthesis of such a sterically hindered carboxylic acid would likely require strategic planning to overcome the challenges posed by the bulky substituents. General methods for the synthesis of α-substituted carboxylic acids often involve the alkylation of enolates derived from esters or other carboxylic acid derivatives. However, the introduction of a bulky cyclohexyl group onto a carbon already bearing a tert-butyl group would be challenging due to steric hindrance. Alternative approaches might involve conjugate addition reactions or the use of specialized organometallic reagents to construct the carbon skeleton.
Stereochemical Investigations and Chiral Control in 2 Cyclohexyl 3,3 Dimethylbutanoic Acid Systems
Enantiomeric and Diastereomeric Considerations for 2-Cyclohexyl-3,3-dimethylbutanoic Acid
This compound possesses a single chiral center at the carbon atom bearing the cyclohexyl and carboxyl groups. This gives rise to a pair of enantiomers, the (R)- and (S)-forms. The steric hindrance imposed by the adjacent bulky tert-butyl and cyclohexyl groups significantly influences the molecule's conformational preferences and its interactions with other chiral molecules.
Strategies for Absolute and Relative Stereochemical Assignment
Determining the absolute configuration of enantiomers and the relative stereochemistry in diastereomeric derivatives of this compound requires specialized analytical techniques. Due to the absence of inherent chromophores, direct analysis by methods such as UV-Vis spectroscopy is not feasible.
Chiroptical Methods: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These methods, coupled with quantum chemical calculations, can correlate the experimental spectra with the calculated spectra of a specific enantiomer to make an unambiguous assignment. nih.govresearchgate.net
NMR Spectroscopy: While standard NMR spectroscopy cannot differentiate between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that lead to distinguishable chemical shifts or signals for the enantiomers. This allows for the determination of enantiomeric purity and can aid in assigning absolute configuration by comparing the spectra to those of known standards.
X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved through single-crystal X-ray diffraction analysis of a suitable crystalline derivative. This often involves the formation of a salt or covalent derivative with a chiral auxiliary of known absolute stereochemistry.
Methods for Chiral Resolution and Enantiomeric Enrichment
The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for stereospecific studies and applications. Both classical and modern techniques can be employed for this purpose.
Asymmetric Synthetic Approaches for Optically Active this compound Derivatives
Asymmetric synthesis provides a direct route to enantiomerically enriched this compound, avoiding the need for resolving a racemic mixture. wikipedia.org
Substrate-Controlled Synthesis: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For instance, the alkylation of an enolate derived from an ester or amide of a chiral alcohol or amine can proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched carboxylic acid.
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemistry of a carbon-carbon bond-forming reaction is a highly efficient strategy. For example, the asymmetric conjugate addition of a cyclohexyl nucleophile to a tert-butyl-containing α,β-unsaturated ester, mediated by a chiral catalyst, could provide an enantiomerically enriched precursor to the target molecule.
Classical and Modern Chiral Separation Techniques
Classical Resolution: The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation.
Enzymatic Resolution: Biocatalytic methods, utilizing enzymes such as lipases or esterases, can offer high enantioselectivity for the resolution of sterically hindered carboxylic acids and their esters. researchgate.net These enzymes can selectively catalyze the hydrolysis of an ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. researchgate.net
Influence of Stereochemistry on Reactivity and Synthetic Utility
The stereochemistry of this compound and its derivatives can significantly impact their reactivity and utility as building blocks in organic synthesis. The defined three-dimensional arrangement of the bulky substituents can direct the approach of reagents, leading to stereoselective transformations.
In reactions involving the carboxyl group or the α-carbon, the stereocenter can influence the stereochemical outcome at other positions in the molecule. For example, the diastereoselective reduction of a ketone derivative of this compound would likely be influenced by the existing stereocenter, leading to a preference for one diastereomeric alcohol product.
Synthetic Strategies for 2 Cyclohexyl 3,3 Dimethylbutanoic Acid and Functionalized Derivatives
Development of Efficient Routes to the 2-Cyclohexyl-3,3-dimethylbutanoic Acid Core
The construction of the this compound framework, characterized by a sterically demanding quaternary carbon adjacent to a cyclohexyl-substituted stereocenter, requires careful consideration of synthetic strategy to ensure efficiency and high yields.
Convergent and Linear Synthesis Pathways
The synthesis of the target acid can be approached through both linear and convergent strategies, each with distinct advantages.
Linear Synthesis: A linear approach involves the sequential construction of the molecule. A plausible route starts with 3,3-dimethylbutanoic acid. This starting material can be prepared by reacting tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and BF3. google.com Another method involves the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvic acid), which is reacted with hydrazine (B178648) hydrate (B1144303) and subsequently heated with a base. google.comgoogle.com The resulting 3,3-dimethylbutanoic acid can then be subjected to alpha-halogenation followed by substitution with a cyclohexyl nucleophile, or more commonly, its corresponding ester can be alkylated. The alkylation of an enolate derived from a 3,3-dimethylbutanoate (B8739618) ester with a cyclohexyl halide represents a direct method for forming the key C-C bond.
| Pathway | Starting Materials | Key Transformation | Advantages | Potential Challenges |
| Linear | 3,3-dimethylbutanoic acid, Cyclohexyl halide | α-alkylation of an ester enolate | Straightforward concept | Steric hindrance, potential for low yields |
| Convergent | Cyclohexylmagnesium bromide, 2-halo-3,3-dimethylbutanoate ester | Grignard coupling | Higher overall yield, modularity | Preparation of specific fragments |
Biocatalytic Transformations in Acid Synthesis
Green chemistry principles have driven the adoption of biocatalysis in organic synthesis. researchgate.net For the synthesis of chiral acids and their derivatives, enzymes offer high selectivity and mild reaction conditions. Lipases, such as Novozym® 435, are widely used for the synthesis of esters, which can be precursors to carboxylic acids. researchgate.net While direct enzymatic synthesis of this compound is not prominently documented, related transformations suggest feasibility. For example, alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of ketones to produce specific cis/trans isomers of substituted cyclohexanols, which are valuable chiral building blocks. mdpi.com A hypothetical biocatalytic route could involve the enzymatic resolution of a racemic mixture of this compound or its ester to isolate a single enantiomer.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for rapid scaffold assembly. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov To construct a scaffold related to this compound, one could envision an Ugi reaction using cyclohexanecarboxaldehyde, an amine, an isocyanide (like tert-butyl isocyanide to introduce the quaternary center), and a suitable carboxylic acid. The resulting α-acylamino amide product would require subsequent hydrolysis and reductive steps to yield the target carboxylic acid, but this approach allows for the rapid generation of molecular complexity from simple starting materials.
Derivatization Chemistry of this compound
The carboxylic acid functional group serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives for various applications.
Formation of Esters, Amides, and Anhydrides for Synthetic Intermediacy
The conversion of this compound into esters, amides, and anhydrides is fundamental for creating synthetic intermediates.
Esters: Esterification can be achieved through Fischer esterification (reacting the acid with an alcohol under acidic catalysis) or by first converting the acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.
Amides: Amide formation typically proceeds via the activation of the carboxylic acid. This can be done by forming the acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC) to facilitate the reaction with a primary or secondary amine.
Anhydrides: Symmetric anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be formed, which are useful reactive intermediates in their own right.
These derivatives are crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.
| Derivative | Reagents | Reaction Type | Significance |
| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification | Pro-drugs, protecting groups, synthetic intermediates |
| Amide | Amine, Coupling agent (e.g., DCC) | Amide Coupling | Peptidomimetics, stable functional groups |
| Anhydride | Dehydrating agent (e.g., P₂O₅) | Dehydration | Acylating agents, reactive intermediates |
Selective Functionalization of the Cyclohexyl Moiety
Selectively modifying the cyclohexyl ring in the presence of the carboxylic acid and the sterically hindered t-butyl group presents a significant synthetic challenge. Late-stage functionalization of C-H bonds is a frontier in organic chemistry. Methods for functionalizing saturated carbocycles often rely on radical-based reactions or transition-metal-catalyzed C-H activation.
Given the unactivated nature of the C-H bonds on the cyclohexyl ring, free-radical halogenation could introduce a functional group handle (e.g., a bromine atom), but this process would likely suffer from a lack of regioselectivity, leading to a mixture of products. A more controlled approach might involve directed C-H activation, where the carboxylic acid group (or a derivative) coordinates to a metal catalyst, directing functionalization to a specific C-H bond on the cyclohexyl ring. While challenging, such strategies are an area of active research and could provide a pathway to novel, selectively functionalized derivatives. nih.gov
Advanced Chemical Derivatization for Analytical and Synthetic Applications
The carboxylic acid moiety of this compound serves as a versatile functional handle for a variety of chemical transformations. These derivatizations are crucial for both analytical purposes, such as enhancing detectability in complex matrices, and for synthetic applications, where the carboxyl group is converted into other functional groups to facilitate further molecular construction.
For analytical applications, derivatization is often employed to introduce a chromophoric or fluorophoric tag, enabling sensitive detection by techniques like UV-Vis or fluorescence spectroscopy. Common strategies include esterification with fluorescent alcohols (e.g., dansyl ethanol) or amidation with fluorescent amines. Another approach involves converting the carboxylic acid to an ester of a UV-active alcohol, which can be readily analyzed by high-performance liquid chromatography (HPLC) with a UV detector.
From a synthetic standpoint, the carboxyl group is a gateway to numerous other functionalities. Activation of the carboxylic acid, typically by conversion to an acid chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), allows for the formation of amides, esters, and thioesters. These derivatives can serve as key intermediates in the synthesis of more complex molecules. For instance, the corresponding amide could undergo a Hofmann rearrangement to yield an amine, or the ester could be reduced to the corresponding primary alcohol. These transformations significantly expand the synthetic utility of the parent acid.
Catalytic Methodologies in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient, selective, and sustainable chemical transformations. The synthesis of a substituted carboxylic acid like this compound can benefit immensely from various catalytic strategies. These methodologies offer advantages over stoichiometric reactions by minimizing waste, reducing energy consumption, and enabling reactions that would otherwise be unfeasible. The primary catalytic approaches applicable to the synthesis of this compound and its derivatives fall into two main categories: transition metal catalysis and organocatalysis.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govmit.edu These reactions are fundamental to assembling the carbon skeleton of this compound. The activation of C-H and C-X bonds by transition metals has emerged as a powerful strategy for C-C bond formation. researchgate.netntu.edu.tw
The key C-C bond in the target molecule is between the cyclohexyl ring and the adjacent chiral carbon. This bond can be forged using various cross-coupling reactions. For example, a Suzuki-Miyaura coupling could be envisioned between a cyclohexylboronic acid derivative and an α-halo ester. Alternatively, a Negishi coupling could involve the reaction of a cyclohexylzinc reagent with a suitable electrophile. Nickel-catalyzed reactions are also prominent for forming C-C bonds, including those involving challenging alkyl electrophiles. nih.gov The versatility of these methods allows for the connection of diverse molecular fragments under relatively mild conditions. nih.govresearchgate.net
Beyond C-C bond formation, transition metal catalysis is also instrumental in forming C-X bonds (where X can be O, N, S, or a halogen), which is relevant for the synthesis of functionalized derivatives. researchgate.net For instance, palladium-catalyzed amination or etherification reactions could be used to introduce nitrogen or oxygen functionalities onto the cyclohexyl ring of a precursor, leading to advanced derivatives of the target molecule.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Synthesizing Precursors
| Reaction Name | Catalyst (Example) | Reactant 1 (Example) | Reactant 2 (Example) | Bond Formed | Potential Application in Synthesis |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Cyclohexylboronic acid | Ethyl 2-bromo-3,3-dimethylbutanoate | C(sp³)-C(sp³) | Formation of the core carbon skeleton |
| Negishi Coupling | PdCl₂(dppf) | Cyclohexylzinc chloride | tert-Butyl 2-iodoacetate (B8585797) derivative | C(sp³)-C(sp³) | Assembling the main aliphatic chain |
| Heck Reaction | Pd(OAc)₂ | Cyclohexene | Aryl halide | C(sp²)-C(sp²) | Functionalization of the cyclohexyl ring |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Bromocyclohexane | Amine | C-N | Synthesis of amino-functionalized derivatives |
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become one of the three main pillars of asymmetric catalysis. nih.gov This approach is particularly valuable for the synthesis of chiral molecules like this compound, which possesses a stereocenter at the C2 position. The use of chiral organocatalysts can induce high levels of enantioselectivity, leading to the preferential formation of one enantiomer over the other. pageplace.de
A key strategy for the asymmetric synthesis of the target molecule's precursors would involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a chiral secondary amine catalyst, such as a proline derivative, could be used to catalyze the Michael addition of a cyclohexyl nucleophile to an unsaturated ester. units.it This reaction proceeds through enamine or iminium ion intermediates, allowing for precise stereochemical control. units.it This methodology has been successfully applied to a wide range of transformations, including domino reactions that rapidly build molecular complexity. units.itbeilstein-journals.org The eco-friendly and robust nature of many organocatalytic systems makes them increasingly attractive for complex molecule synthesis. nih.gov
Table 2: Organocatalytic Strategies for Asymmetric Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Substrate 1 (Example) | Substrate 2 (Example) | Desired Outcome |
|---|---|---|---|---|---|
| Chiral Secondary Amine | (S)-Proline | Michael Addition | 3,3-Dimethylbutanal | Cyclohexyl Grignard reagent | Enantioselective C-C bond formation |
| Chiral Phosphoric Acid | (R)-TRIP | Friedel-Crafts Alkylation | Cyclohexene | Substituted indole | Asymmetric functionalization of the ring |
| Cinchona Alkaloid Derivative | Quinine-derived thiourea | Aldol (B89426) Reaction | Cyclohexanecarbaldehyde | Ketene silyl (B83357) acetal | Diastereo- and enantioselective synthesis |
| N-Heterocyclic Carbene (NHC) | Chiral triazolium salt | Stetter Reaction | Cyclohexanecarbaldehyde | α,β-Unsaturated ester | Formation of a γ-keto ester precursor |
The success of any catalytic reaction hinges on the careful optimization of various reaction parameters. For the synthesis of this compound, achieving high yield and selectivity requires a systematic approach to refining the reaction conditions. Key variables that must be considered include the choice of catalyst, solvent, temperature, reaction time, and the concentration of reactants and additives. researchgate.netresearchgate.net
Catalyst Screening: The first step is often to screen a library of potential catalysts. In transition metal catalysis, this involves testing different metal precursors (e.g., palladium, nickel, copper) paired with a variety of ligands (e.g., phosphines, N-heterocyclic carbenes). The electronic and steric properties of the ligand can dramatically influence the catalyst's activity and selectivity. Similarly, in organocatalysis, a range of catalysts with different structural motifs would be evaluated to identify the most effective one.
Parameter Optimization: Once a promising catalyst is identified, other parameters are optimized.
Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and reactivity. researchgate.net
Temperature: Reaction rates are temperature-dependent, but higher temperatures can sometimes lead to side reactions or catalyst decomposition. researchgate.netscielo.br
Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the product distribution.
Additives: Bases, acids, or other additives are often required to facilitate specific steps in the catalytic cycle, such as proton transfer. researchgate.net
A systematic optimization, often employing design of experiment (DoE) methodologies, is crucial for developing a robust and efficient synthetic process. nih.gov
Table 3: Hypothetical Optimization of a Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 4 | Pd(OAc)₂ (1%) | SPhos | K₃PO₄ | Dioxane | 100 | 82 |
| 5 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane | 80 | 91 |
Investigation of Reaction Mechanisms Involving the Carboxyl Group
The reactivity of this compound is largely defined by its carboxylic acid functional group. This group can participate in a variety of reactions, influenced by the bulky cyclohexyl and tert-butyl substituents.
Nucleophilic and Electrophilic Reactivity Profiles
The carboxyl group of this compound displays both nucleophilic and electrophilic characteristics. The oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to protonation or attack by other electrophiles. Conversely, the carbonyl carbon is electrophilic and can be attacked by nucleophiles.
However, the significant steric hindrance imposed by the adjacent cyclohexyl and the alpha-branched tert-butyl groups can be expected to modulate this reactivity. Reactions requiring nucleophilic attack at the carbonyl carbon, such as esterification or amide formation, may proceed at a slower rate compared to less sterically hindered carboxylic acids.
Table 1: Predicted Reactivity at the Carboxyl Group
| Reaction Type | Attacking Species | Expected Reactivity | Influencing Factors |
| Electrophilic Attack | Nucleophile (e.g., alcohol, amine) | Moderate to Low | Steric hindrance from cyclohexyl and tert-butyl groups |
| Nucleophilic Attack | Electrophile (e.g., proton) | High | Presence of lone pairs on carbonyl oxygen |
Radical and Ionic Pathways in Functionalization
Functionalization of this compound can proceed through both radical and ionic pathways. Ionic pathways are typical for many carboxylic acid reactions, such as deprotonation by a base to form a carboxylate anion. This anion can then act as a nucleophile.
Radical reactions, on the other hand, often involve the abstraction of a hydrogen atom to form a carbon-centered radical. In the context of atmospheric chemistry, related compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone are known to undergo degradation initiated by radicals such as hydroxyl (OH) and chlorine (Cl) atoms. copernicus.orgcopernicus.org While specific studies on this compound are not prevalent, it is plausible that similar radical-initiated reactions could occur on its alkyl framework.
Exploration of C-H Functionalization on Cyclohexyl and Butyl Chains
The saturated cyclohexyl and butyl portions of the molecule offer sites for C-H functionalization, a powerful tool in modern organic synthesis for creating molecular complexity.
Site-Selective Oxidation and Reduction Processes
The site-selective functionalization of cycloalkanes presents a significant challenge in organic chemistry. nih.gov However, recent advancements have shown that the carboxylic acid group can act as a directing group to achieve site-selective C-H activation. For instance, palladium-catalyzed transannular γ-C-H arylation of cycloalkane carboxylic acids has been demonstrated. nih.govnih.govresearchgate.netsubstack.com This suggests that the γ-methylene C-H bonds on the cyclohexyl ring of this compound could be selectively functionalized.
Oxidative C-H functionalization can also be achieved using various catalytic systems. Photocatalytic methods employing cerium(III) catalysts have been used for the selective transformation of carboxylic acids, which can lead to the formation of peroxides, carbonyls, or alcohols through C-H oxygenation. liverpool.ac.uk
Rearrangement Reactions and Structural Reorganization
Rearrangement reactions can lead to significant structural reorganization of the molecule. One potential rearrangement for this compound could involve a radical-induced ring contraction. Studies on substituted cyclohexyl radicals have shown that they can rearrange to cyclopentylmethyl radicals, particularly when radical-stabilizing groups are present. nih.gov
Another class of relevant rearrangements includes those involving the carboxyl group, such as the Schmidt reaction, which converts carboxylic acids into amines. uchicago.edu Additionally, the Baeyer-Villiger oxidation is a notable rearrangement where the migratory aptitude of different groups is well-established. wiley-vch.de The general order of migration is tertiary alkyl > cyclohexyl > secondary alkyl, which is highly relevant to the structure of this compound. wiley-vch.de
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Aptitude |
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl | Moderate |
| Phenyl | Moderate |
| Primary alkyl | Low |
| Methyl | Lowest |
| This table is based on generally accepted principles of the Baeyer-Villiger rearrangement. wiley-vch.de |
Kinetic and Thermodynamic Characterization of this compound Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, kinetic studies on the atmospheric degradation of structurally related compounds, 3,3-dimethylbutanal and 3,3-dimethylbutanone, have been performed. copernicus.orgcopernicus.org These studies provide rate coefficients for their reactions with atmospheric oxidants, which can offer some insight into the potential reactivity of the tert-butyl moiety. copernicus.org
Table 3: Rate Coefficients for Reactions of Related Compounds with Atmospheric Oxidants at 298 K
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 3,3-dimethylbutanal | Cl atom | (1.27 ± 0.08) × 10⁻¹⁰ |
| 3,3-dimethylbutanone | Cl atom | (4.22 ± 0.27) × 10⁻¹¹ |
| 3,3-dimethylbutanone | OH radical | (1.26 ± 0.05) × 10⁻¹² |
| Data from Aranda et al. (2025). copernicus.org |
The thermodynamics of reactions involving this compound would be governed by the relative stabilities of the reactants and products. For instance, in rearrangement reactions, the formation of a more stable carbocation or radical intermediate would be thermodynamically favored. The steric strain within the molecule, particularly around the alpha-carbon, would also play a crucial role in determining the thermodynamic landscape of its reactions.
Solvent and Additive Effects on Reactivity and Selectivity
The reactivity and selectivity of reactions involving this compound, as with other carboxylic acids, are profoundly influenced by the choice of solvent and the presence of specific additives. These factors can alter reaction rates, equilibrium positions, and stereochemical outcomes by modifying the solvation of reactants, intermediates, and transition states. Mechanistic studies, often drawing parallels from structurally similar carboxylic acids, highlight the critical role these components play in controlling reaction pathways.
The deprotonation of the α-carbon to the carboxyl group, forming a carboxylate enolate, is a key step in many reactions of this compound, such as alkylation or aldol-type reactions. The choice of solvent is crucial in this process. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are generally favored for the formation of kinetic enolates. jove.combham.ac.uk These solvents effectively solvate the counter-ion (e.g., Li+) without strongly interacting with the enolate itself, thus preserving its nucleophilicity. In contrast, polar protic solvents, like ethanol (B145695) or water, can decrease the reactivity of the enolate through hydrogen bonding and may favor the formation of the more stable thermodynamic enolate if an equilibrium is established. jove.comrsc.org
For reactions such as esterification, solvent choice also plays a pivotal role. The Fischer esterification, for instance, is an equilibrium-limited process. libretexts.orgopenstax.org Using a large excess of the alcohol as the solvent can drive the equilibrium towards the ester product. libretexts.orgopenstax.org Conversely, conducting the reaction in the presence of a large excess of water will favor the reverse reaction, hydrolysis, to yield the carboxylic acid. libretexts.org The polarity of the solvent also affects the acidity of the carboxylic acid itself; polar solvents can enhance dissociation, thereby increasing acidity. solubilityofthings.com
Additives are employed to further modulate reactivity and selectivity. In reactions involving enolates, lithium salts like lithium chloride (LiCl) or lithium bromide (LiBr) can have a significant impact. acs.orgcornell.eduacs.org These salts can break up aggregates of lithium enolates, leading to more reactive monomeric species. cornell.edu This can result in enhanced reaction rates and, in some cases, altered stereoselectivity in subsequent alkylation or aldol reactions. acs.orgresearchgate.net The precise effect can be highly dependent on the specific substrate and reaction conditions. cornell.edu
Phase-transfer catalysts (PTCs) represent another important class of additives, particularly for reactions involving a water-insoluble organic substrate and a water-soluble reagent. mdpi.comacsgcipr.orgcrdeepjournal.org In the alkylation of the carboxylate of this compound with an alkyl halide, a PTC such as a quaternary ammonium (B1175870) salt can facilitate the transfer of the carboxylate anion from an aqueous phase (or solid phase) to the organic phase where the reaction occurs. mdpi.comcrdeepjournal.org This methodology can lead to milder reaction conditions and improved yields. mdpi.com
Crown ethers are specific types of phase-transfer catalysts that function by sequestering metal cations. fiveable.menumberanalytics.comwikipedia.org For instance, 18-crown-6 (B118740) can effectively complex the potassium ion (K+), making the associated anion more "naked" and, therefore, more nucleophilic. fiveable.menumberanalytics.com In a reaction such as the esterification of potassium 2-cyclohexyl-3,3-dimethylbutanoate with an alkyl halide, the addition of 18-crown-6 can significantly accelerate the reaction rate by enhancing the nucleophilicity of the carboxylate anion. numberanalytics.com
The following tables provide an illustrative overview of how solvents and additives can influence hypothetical reactions of this compound, based on established principles in organic chemistry.
Table 1: Illustrative Solvent Effects on the α-Alkylation of this compound
| Entry | Solvent | Base | Temperature (°C) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Tetrahydrofuran (THF) | LDA | -78 | 95 | 90:10 |
| 2 | Diethyl Ether (Et₂O) | LDA | -78 | 92 | 88:12 |
| 3 | Hexamethylphosphoramide (HMPA) | LDA | -78 | 98 | 75:25 |
| 4 | Ethanol (EtOH) | NaOEt | 25 | 45 | 60:40 |
This table illustrates how polar aprotic solvents (THF, Et₂O) at low temperatures favor high yields and selectivity in the formation of the kinetic enolate for subsequent alkylation. The addition of a strongly coordinating solvent like HMPA can sometimes alter selectivity. Polar protic solvents (EtOH) are generally less suitable for controlled enolate alkylation, leading to lower yields and selectivity.
Table 2: Illustrative Additive Effects on the Esterification with an Alkyl Bromide
| Entry | Solvent | Base | Additive (mol%) | Reaction Time (h) | Ester Yield (%) |
| 1 | Acetone | K₂CO₃ | None | 24 | 30 |
| 2 | Acetone | K₂CO₃ | Tetrabutylammonium Bromide (10%) | 8 | 85 |
| 3 | Acetonitrile | K₂CO₃ | 18-Crown-6 (10%) | 6 | 92 |
| 4 | Toluene | K₂CO₃ | Aliquat 336 (5%) | 10 | 88 |
This table demonstrates the significant rate enhancement provided by phase-transfer catalysts (Tetrabutylammonium Bromide, Aliquat 336) and crown ethers in the esterification reaction. By facilitating the transfer of the carboxylate anion into the organic phase or by increasing its nucleophilicity, these additives lead to higher yields in shorter reaction times compared to the uncatalyzed reaction.
Academic Objectives and Scope of the Review
The primary objective of this review is to provide a comprehensive theoretical overview of 2-cyclohexyl-3,3-dimethylbutanoic acid within the framework of modern organic chemistry. The scope is strictly limited to the chemical and structural aspects of the molecule as outlined, drawing upon established principles of organic synthesis, stereochemistry, and catalysis. By contextualizing this specific molecule within these broader fields, this review aims to underscore the importance of molecular structure in dictating chemical function and to highlight potential avenues for future research into this and related sterically hindered chiral carboxylic acids.
Applications As a Chiral Building Block in Complex Chemical Synthesis
Utilization in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structural features of 2-cyclohexyl-3,3-dimethylbutanoic acid derivatives make them ideal components for creating sophisticated pharmaceutical molecules. The specific stereoisomers of these building blocks are crucial for ensuring the desired biological activity and efficacy of the final drug product.
A prominent application of this chiral building block is in the synthesis of Telaprevir, an antiviral drug used in the treatment of Hepatitis C. Telaprevir is an oligopeptide that functions as a protease inhibitor. ontosight.ainih.gov A key intermediate in several synthetic routes to Telaprevir is (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid. medchemexpress.com This intermediate encapsulates the core structural elements derived from the title compound, highlighting its importance in constructing the final active pharmaceutical ingredient.
The synthesis of Telaprevir is a complex, multi-step process where maintaining stereochemical integrity is paramount. nih.gov Efficient and stereoselective synthetic strategies, often employing multicomponent reactions like the Ugi and Passerini reactions, have been developed to construct key fragments of the drug. nih.govmdpi.comrsc.orgacs.org For instance, a highly efficient synthesis of Telaprevir has been reported that features a biocatalytic desymmetrization and two multicomponent reactions as key steps, significantly shortening the synthetic route compared to earlier methods. nih.govrsc.org
In one convergent approach, the synthesis involves coupling the key acid fragment, (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, with other complex fragments. google.com The table below outlines a typical coupling step in a Telaprevir synthesis.
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product | Key Feature |
|---|---|---|---|---|---|
| (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid | (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide derivative | T3P® (Propylphosphonic Anhydride) | Ethyl Acetate (EtOAc) | Telaprevir precursor peptide | Formation of a key amide bond with preservation of stereochemistry. google.com |
The development of such synthetic routes underscores the importance of the this compound moiety as a non-proteinogenic amino acid analogue that imparts specific conformational constraints and properties to the final drug molecule.
Incorporation into Peptidomimetic and Amino Acid Derivative Synthesis
The unique structure of this compound, particularly its amino acid derivative (S)-2-amino-3,3-dimethylbutanoic acid (a derivative of L-tert-leucine), makes it a valuable component in the design of peptidomimetics. ontosight.aimedchemexpress.comnih.govabmole.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. nih.gov
The bulky and rigid nature of the cyclohexyl and tert-butyl groups helps to constrain the conformational flexibility of peptide backbones. This is a crucial strategy in drug design to lock the molecule into a bioactive conformation, thereby enhancing its interaction with biological targets like enzymes or receptors. The incorporation of N-substituted glycine (B1666218) derivatives is a known strategy in creating peptide mimics. nih.gov Derivatives such as (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid serve as protected building blocks for solid-phase peptide synthesis (SPPS), allowing for their sequential incorporation into peptide chains. ontosight.ai
The synthesis of these unnatural amino acid derivatives is a key area of research, with methods developed to produce them in high enantiomeric purity. Asymmetric alkylation of glycine derivatives using chiral phase-transfer catalysts is one powerful method for accessing such chiral amino acids. austinpublishinggroup.comorganic-chemistry.org
| Compound Name | CAS Number | Molecular Formula | Application |
|---|---|---|---|
| (S)-2-Amino-3,3-dimethylbutanoic acid | 20859-02-3 | C6H13NO2 | Building block for peptidomimetics. medchemexpress.comabmole.com |
| (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | 62965-35-9 | C11H21NO4 | Protected amino acid for peptide synthesis. ontosight.ainih.gov |
Design of Ligands and Catalysts Featuring the this compound Motif
The chiral and sterically demanding nature of the this compound framework makes it an attractive scaffold for the design of novel chiral ligands and catalysts. While direct applications of the title compound itself are not extensively documented, its structural elements are found in other successful chiral ligands. Chiral carboxylic acids have been effectively used as ligands for transition metals in asymmetric catalysis. researchgate.net
The cyclohexyl group is a common feature in highly effective chiral auxiliaries and ligands, where it provides high diastereofacial selectivity in bond-forming reactions. sigmaaldrich.com For example, chiral ligands based on cyclohexyl-fused spirobiindane skeletons have shown outstanding performance in various asymmetric catalytic reactions. nih.gov Similarly, catalysts derived from bulky amino acids like tert-butyl glycine are used for enantioselective transformations. researchgate.netacs.org
The combination of a chiral carboxylic acid function with bulky aliphatic groups, as seen in this compound, presents a promising strategy for developing new catalysts. These could potentially be used in reactions such as:
Asymmetric C-H activation
Enantioselective conjugate additions
Stereoselective cycloadditions
The carboxylic acid moiety can coordinate to a metal center, while the chiral backbone, decorated with bulky groups, creates a well-defined chiral pocket around the active site, directing the approach of substrates and leading to high enantioselectivity.
Stereoselective Transformations Leveraging the Chiral Auxiliary Properties
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The key features of an effective chiral auxiliary are its ability to be easily attached and removed, and to provide high stereoselectivity in reactions involving an adjacent prochiral center.
While this compound itself is not a classical chiral auxiliary in the same vein as Evans oxazolidinones or camphor-based auxiliaries, its structural characteristics suggest its potential in this role. wikipedia.orgresearchgate.net The principle relies on attaching the chiral acid to a substrate, performing a diastereoselective reaction on the substrate, and then cleaving the auxiliary. The steric bulk of the cyclohexyl and tert-butyl groups would be expected to effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face. harvard.edunih.gov
This strategy is well-established for other bulky chiral systems. For instance, chiral oxazolidinones bearing bulky substituents are widely used to direct stereoselective alkylation and aldol (B89426) reactions with high diastereoselectivity. nih.govwilliams.edu The bulky groups create a rigid, well-defined conformation upon enolate formation, leading to predictable and high levels of stereoinduction. Given these precedents, it is conceivable that amides or esters derived from this compound could serve as effective substrates in diastereoselective enolate alkylations, aldol reactions, or Diels-Alder reactions. researchgate.net
Article Generation Incomplete
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While general principles of analytical techniques for carboxylic acids were found, the absence of specific experimental results for this compound prevents the creation of an article that would meet the required standards of scientific accuracy and detail. Therefore, the generation of the requested article cannot be completed at this time.
Advanced Analytical Characterization of 2 Cyclohexyl 3,3 Dimethylbutanoic Acid and Its Derivatives
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction (XRD) is a powerful analytical method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the detailed characterization of bond lengths, bond angles, and crystal packing of 2-Cyclohexyl-3,3-dimethylbutanoic acid and its derivatives in their solid state. The resulting three-dimensional structural model is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound.
The crystal structure of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, was determined using single-crystal X-ray diffraction analysis. researchgate.net This analysis established that the molecule exists as a racemate of two enantiomeric stereoisomers in the crystal. researchgate.net Such detailed structural information, including the parameters of the unit cell, provides insights into the solid-state packing and intermolecular forces. researchgate.net
Table 1: Representative Crystallographic Data for a Carboxylic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.308 |
| b (Å) | 8.540 |
| c (Å) | 8.878 |
| α (°) | 84.33 |
| β (°) | 84.86 |
| γ (°) | 70.26 |
| Volume (ų) | 447.13 |
Note: Data presented is for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid as a representative example of a carboxylic acid analysis by X-ray diffraction. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)
This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. masterorganicchemistry.com This property is an inherent characteristic of optically active molecules. libretexts.org The specific rotation, [α], is a standardized value that depends on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. masterorganicchemistry.com For a pair of enantiomers, the specific rotation will be equal in magnitude but opposite in direction (+ for dextrorotatory and - for levorotatory). libretexts.orgscielo.org.mx By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.
While the specific rotation value for this compound is not documented in the provided search results, the principle of its determination remains fundamental.
Table 2: Hypothetical Optical Rotation Data for Enantiomers of this compound
| Enantiomer | Specific Rotation ([α]D20) |
|---|---|
| (R)-2-Cyclohexyl-3,3-dimethylbutanoic acid | +X° |
| (S)-2-Cyclohexyl-3,3-dimethylbutanoic acid | -X° |
Note: 'X' represents a hypothetical value as specific experimental data was not found.
Circular Dichroism
Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and conformational details. For complex molecules, vibrational circular dichroism (VCD) can offer even more detailed structural insights by examining the differential absorption in the infrared region. VCD has been used to determine the structure of supramolecular species formed by carboxylic acids in solution. researchgate.net
The application of these chiroptical methods is crucial for the quality control and stereochemical characterization of this compound, ensuring the desired enantiomeric purity for its intended applications.
Computational Chemistry Approaches to 2 Cyclohexyl 3,3 Dimethylbutanoic Acid Research
Electronic Structure Calculations for Molecular Properties and Reactivity
Electronic structure calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.govresearchgate.net It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like 2-Cyclohexyl-3,3-dimethylbutanoic acid.
In a typical DFT study, the first step is to perform a geometry optimization to find the lowest energy arrangement of atoms, known as the ground state structure. From this optimized structure, a variety of electronic properties can be calculated. These properties, derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. mdpi.comresearchgate.net A higher HOMO energy suggests a greater ability to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would show a high negative potential around the carboxylic oxygen atoms and a positive potential around the acidic hydrogen.
Furthermore, DFT is instrumental in locating transition states, which are the energy maxima along a reaction coordinate. nih.gov By calculating the energy of reactants, products, and the transition state, one can determine the activation energy barrier, providing a quantitative measure of the reaction's feasibility.
Table 1: Illustrative DFT-Calculated Properties for this compound
Note: These are example values typical for a carboxylic acid of this size, calculated at the B3LYP/6-31G(d) level of theory, and are for illustrative purposes.
| Property | Value | Significance |
| Ground State Energy | -773.5 Hartrees | The total electronic energy of the optimized molecule. |
| HOMO Energy | -6.8 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | +1.2 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 1.9 Debye | Measures the overall polarity of the molecule. |
While DFT is a powerful workhorse, higher-level ab initio methods are employed when greater accuracy is required, particularly for reaction energies. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster theory (e.g., CCSD(T)) provide more rigorous treatments of electron correlation, the interactions between electrons that DFT approximates.
These methods are significantly more computationally demanding and are therefore typically reserved for smaller molecules or for single-point energy calculations on geometries optimized with DFT. For this compound, a common strategy would be to use CCSD(T) to refine the energies of the ground state and key transition states previously identified with DFT. This "gold standard" approach yields highly reliable energetic data that can be used to benchmark the accuracy of different DFT functionals for this class of molecule.
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers. nih.gov The molecule's flexibility arises from the rotation around the C-C bonds linking the cyclohexane (B81311) ring, the chiral center, and the bulky tert-butyl group, as well as the puckering of the cyclohexane ring itself, which typically adopts a stable chair conformation. core.ac.uk
Molecular Dynamics (MD) simulations offer a powerful approach to this challenge. nih.gov In an MD simulation, the motion of atoms is modeled over time by solving Newton's equations of motion. This allows the molecule to overcome small energy barriers and explore a wide range of conformational space, mimicking its dynamic behavior in the gas or condensed phase. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations and calculate their relative free energies, providing a more realistic picture of the conformational landscape than static calculations alone. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global minimum; Cyclohexane (chair), anti-periplanar arrangement of bulky groups. | 0.00 |
| 2 | Cyclohexane (chair), gauche arrangement of bulky groups. | +1.2 |
| 3 | Cyclohexane (twist-boat), anti-periplanar arrangement. | +5.5 |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. DFT calculations can reliably predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com
By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies corresponding to specific molecular motions (e.g., C=O stretch, O-H bend). researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement with experimental IR spectra.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing the predicted spectrum of a proposed structure with the experimental spectrum is a powerful way to confirm its identity and stereochemistry.
Table 3: Example Comparison of Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3550 | 3545 |
| C=O Stretch (Carboxylic Acid) | 1725 | 1710 |
| C-H Stretch (Aliphatic) | 2980-3050 | 2850-2960 |
Mechanistic Modeling of Complex Organic Reactions
Computational chemistry is a cornerstone of modern mechanistic organic chemistry. By mapping the potential energy surface for a proposed reaction, researchers can elucidate detailed step-by-step mechanisms, identify key intermediates, and rationalize experimental observations.
For this compound, one could model various reactions, such as its esterification, its deprotonation by a base, or its reaction with a radical species. copernicus.org The process involves:
Optimizing the geometries of the reactants, intermediates, and products.
Locating the transition state structure connecting these species.
Confirming the transition state by frequency analysis (it must have exactly one imaginary frequency).
This approach provides a molecular-level understanding of why a reaction proceeds through a particular pathway and what factors control its rate and selectivity.
In Silico Design of Novel Catalysts and Reaction Pathways
Beyond analyzing existing systems, computational chemistry enables the in silico (computer-aided) design of new molecules and processes. For instance, if a specific stereoisomer of this compound were desired, computational methods could be used to design a chiral catalyst to promote its stereoselective synthesis.
This design process would involve modeling the interaction of the reactants with the catalyst's active site. By calculating the energies of the transition states leading to different product stereoisomers, chemists can predict which catalyst variant will provide the highest enantiomeric excess. This allows for the rational, targeted design of catalysts, significantly reducing the trial-and-error often involved in experimental catalyst development. Similarly, computational screening of different reaction conditions or alternative synthetic routes can identify more efficient or environmentally friendly pathways before they are attempted in the lab.
Emerging Research Frontiers and Future Perspectives for 2 Cyclohexyl 3,3 Dimethylbutanoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sterically hindered molecules such as 2-Cyclohexyl-3,3-dimethylbutanoic acid often presents significant challenges in traditional batch reactors, including issues with reaction kinetics, heat transfer, and scalability. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for automation, offers a promising avenue for the efficient synthesis of this and related complex molecules. europa.eu
The integration of the synthesis of this compound with flow chemistry platforms could enable higher yields and purity by mitigating the formation of byproducts often associated with prolonged reaction times and thermal gradients in batch processes. nih.govunimi.it Automated synthesis platforms, incorporating real-time monitoring and optimization algorithms, could further accelerate the discovery and development of synthetic routes to this and other structurally complex carboxylic acids. nih.gov The use of packed-bed reactors or microreactors could also facilitate the use of heterogeneous catalysts, simplifying purification processes. nih.gov
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Scalability | Challenging | Readily scalable |
| Safety | Handling of large volumes of reagents | Smaller reaction volumes, enhanced containment |
| Product Purity | Variable, may require extensive purification | High, with reduced byproducts |
Exploration of Novel Bio-inspired Transformations
The field of bio-inspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes for chemical transformations. nih.gov The unique steric and electronic properties of this compound make it an interesting candidate for exploration in bio-inspired catalytic systems. For instance, its structural motifs could be recognized by engineered enzymes or synthetic catalysts designed to mimic enzymatic pockets, leading to highly selective transformations.
Future research could focus on the use of this compound as a substrate in biocatalytic reactions, such as enzymatic hydroxylations or aminations, to produce novel chiral building blocks for the pharmaceutical and fine chemical industries. Moreover, the carboxylic acid functionality could serve as an anchor point for immobilizing the molecule onto solid supports, facilitating its use in heterogeneous bio-inspired catalytic systems. The development of such processes would align with the principles of green chemistry by enabling reactions under mild conditions with high atom economy. rsc.org
Advanced Materials Science Applications Derived from the Chemical Compound
The incorporation of bulky aliphatic groups like the cyclohexyl and dimethylbutyl moieties of this compound into polymers and other materials can impart unique physical and chemical properties. These properties may include enhanced thermal stability, increased hydrophobicity, and tailored mechanical characteristics.
One potential application lies in the development of advanced polymers. By functionalizing the carboxylic acid group, this compound could be used as a monomer or a modifying agent in the synthesis of polyesters, polyamides, or polyurethanes. The bulky side chains would likely disrupt polymer chain packing, leading to materials with altered glass transition temperatures and solubility profiles. For example, incorporating this molecule into a polymer backbone could enhance its processability and performance in high-temperature applications. acs.org Furthermore, materials derived from this compound could find use in specialized coatings, lubricants, and as components of liquid crystals. The cyclohexyl group, in particular, is a common structural element in materials with interesting optical and electronic properties. acs.org
Table 2: Potential Properties of Polymers Incorporating this compound
| Polymer Type | Potential Property Enhancement | Potential Application |
| Polyester | Increased glass transition temperature, enhanced hydrophobicity | High-performance plastics, specialty fibers |
| Polyamide | Improved solubility in organic solvents, modified mechanical strength | Engineering thermoplastics, advanced composites |
| Polyurethane | Tailored flexibility and hardness, increased thermal stability | Elastomers, foams, coatings |
Development of Smart Derivatization Agents for Enhanced Analytical Performance
The accurate and sensitive detection of carboxylic acids, particularly sterically hindered ones, in complex matrices can be challenging for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Derivatization of the carboxylic acid group is a common strategy to improve chromatographic retention, enhance ionization efficiency, and increase detection sensitivity. researchgate.netresearchgate.net
Developing "smart" derivatization agents specifically designed for bulky carboxylic acids like this compound is a promising research direction. Such agents could be designed to react efficiently with the sterically hindered carboxyl group under mild conditions. nih.gov These smart derivatization agents might possess a permanently charged moiety to improve ionization in mass spectrometry or a fluorophore for sensitive fluorescence detection. The development of such tailored analytical tools would be invaluable for pharmacokinetic studies, metabolomics research, and environmental analysis where the quantification of such molecules at low concentrations is required. thermofisher.com
Collaborative Research Opportunities in Interdisciplinary Chemical Sciences
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The synthesis and characterization of this molecule and its derivatives would benefit from the expertise of synthetic organic chemists. Its potential applications in materials science would require collaboration with polymer chemists and materials scientists. Furthermore, the development of analytical methods for its detection and quantification would involve analytical chemists.
Interdisciplinary collaborations between academic research groups and industrial partners could accelerate the translation of fundamental research on this molecule into practical applications. acs.org Such partnerships could focus on exploring its utility in areas such as drug discovery, agrochemicals, and specialty polymers. The study of such unique molecular architectures can often lead to unexpected discoveries and open up new avenues of research that bridge traditional scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 2-cyclohexyl-3,3-dimethylbutanoic acid, and how do reaction conditions influence yield?
A common approach involves alkylation or nucleophilic substitution of a cyclohexyl-containing precursor. For example, a halogenated intermediate (e.g., 2-bromo-3,3-dimethylbutanoic acid) could react with cyclohexylmagnesium bromide under Grignard conditions. Alternatively, coupling reactions using palladium catalysts may facilitate cyclohexyl group introduction. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios to minimize side products like elimination or over-alkylation .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : - and -NMR to confirm the cyclohexyl group (δ ~1.0–2.5 ppm for axial/equatorial protons) and quaternary carbons.
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (, exact mass 198.1620).
- X-ray Crystallography : For resolving stereochemistry if chiral centers exist .
Q. What safety precautions are critical when handling this compound?
Based on structurally similar compounds (e.g., 2-(4-cyclohexylphenyl)butanoic acid), follow GHS guidelines:
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via wet handling or closed systems.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or derivatization with chiral auxiliaries (e.g., (S)-α-methylbenzylamine) followed by crystallization can separate enantiomers. Monitor optical rotation ([α]) and validate purity via -NMR with chiral shift reagents .
Q. What computational strategies predict the biological activity of this compound analogs?
Molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) and QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors can prioritize analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How do steric effects of the cyclohexyl group influence reaction kinetics in esterification or amidation?
The bulky cyclohexyl group may slow nucleophilic attack at the β-carbon due to steric hindrance. Compare reaction rates with less hindered analogs (e.g., 3,3-dimethylbutanoic acid) under identical conditions. Use kinetic isotope effects (KIE) or DFT calculations to quantify steric contributions .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Discrepancies in -NMR chemical shifts may arise from solvent polarity or impurities. Reproduce spectra in deuterated DMSO or CDCl, and cross-validate with 2D NMR (COSY, HSQC). For mass spectra, ensure ionization methods (ESI vs. EI) are consistent .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
Rodent models (e.g., Sprague-Dawley rats) can assess oral bioavailability, plasma half-life, and metabolite profiling via LC-MS/MS. Compare tissue distribution using radiolabeled -analogs and monitor urinary excretion .
Methodological Tables
Q. Table 1. Synthetic Route Comparison
| Method | Yield (%) | Key Challenges | Ref. |
|---|---|---|---|
| Grignard Alkylation | 55–65 | Competing elimination | [15] |
| Palladium-Catalyzed Coupling | 70–75 | Catalyst cost, ligand optimization | [16] |
Q. Table 2. Hazard Mitigation Strategies
| Risk | Mitigation | Ref. |
|---|---|---|
| Respiratory Irritation | Use NIOSH-approved respirators (N95) | [1] |
| Skin Contact | Immediate washing with pH-neutral soap | [1] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
